molecular formula C102H172N36O32S7 B549260 Ziconotide CAS No. 107452-89-1

Ziconotide

Cat. No. B549260
CAS RN: 107452-89-1
M. Wt: 2639.2 g/mol
InChI Key: BPKIMPVREBSLAJ-UHFFFAOYSA-N
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Description

Ziconotide is an N-type calcium channel antagonist used to manage patients with severe chronic pain who cannot tolerate, or who have not responded adequately to other treatments such as intrathecal morphine and systemic analgesics . It is a neurotoxic peptide derived from the cone snail Conus magus comprising 25 amino acids with three disulphide bonds .


Molecular Structure Analysis

This compound has a molecular formula of C102H172N36O32S7 . It has an average mass of 2639.134 Da and a monoisotopic mass of 2637.098389 Da . The molecule contains a total of 352 bonds, including 180 non-H bonds, 34 multiple bonds, 40 rotatable bonds, 28 double bonds, and 6 aromatic bonds .


Chemical Reactions Analysis

This compound is a selective N-type voltage-gated calcium channel blocker . This action inhibits the release of pro-nociceptive neurochemicals like glutamate, calcitonin gene-related peptide (CGRP), and substance P in the brain and spinal cord, resulting in pain relief .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is soluble in water (100 mg/mL) and DMSO (25 mg/mL) when ultrasonicated . It should be stored at ≤ -20°C, protected from light, dry, and sealed .

Scientific Research Applications

Pharmacological Mechanism and Analgesic Effect

Ziconotide is a synthetic conopeptide that acts as an intrathecal (IT) analgesic. It is derived from the venom of the marine cone snail and works by selectively antagonizing N-type voltage-gated calcium channels in the spinal cord, which are crucial for pain signal transmission. This mechanism provides significant analgesia for severe chronic pain, making it a potent alternative to opioids. This compound is unique in that it doesn't lead to addiction or tolerance, a significant advantage over traditional opioid treatments (Smith & Deer, 2009), (McGivern, 2007).

Clinical Efficacy and Safety

This compound has demonstrated efficacy and safety in the management of severe chronic pain, both cancer-related and non-cancerous. Clinical studies highlight its role as a valuable component in pain management, especially for patients who have not found relief with traditional therapies. However, its use requires careful titration to balance analgesic effects against potential side effects (Raffaeli et al., 2011), (Dupoiron et al., 2011).

Application in Special Populations

The effectiveness of this compound in specific populations, such as children with severe chronic pain, has been documented. For example, in a case of a child with severe Complex Regional Pain Syndrome, this compound showed a significant improvement in pain control and functional capacity (Stanton‐Hicks & Kapural, 2006).

Intrathecal Delivery and Long-Term Use

This compound is administered intrathecally, directly into the spinal fluid, which allows for effective pain management at lower doses compared to systemic administration. Studies have examined its safety and tolerability in long-term use, providing insights into the management of chronic pain conditions with this compound (Wallace et al., 2008).

Non-Clinical Studies and Safety Profile

Nonclinical investigations of this compound, including toxicity studies and assessments of its pharmacokinetics and pharmacodynamics, reveal a safety profile consistent with its pharmacological activity and highlight its potential as a non-opioid analgesic in the management of severe chronic pain (Skov et al., 2007).

Mechanism of Action

Safety and Hazards

Ziconotide is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment, including wearing protective gloves and clothing .

Biochemical Analysis

Biochemical Properties

Ziconotide is a neurotoxic peptide that comprises 25 amino acids with three disulphide bonds . It has shown efficacy in binding specific subsets of calcium channels . The analgesic efficacy of this compound likely results from its ability to interrupt pain signaling at the level of the spinal cord .

Cellular Effects

This compound inhibits N-type calcium channels involved in nociceptive signaling, primarily in the dorsal horn of the spinal cord . This inhibition reduces synaptic transmission , thereby influencing cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by potently and selectively blocking N-type calcium channels, which control neurotransmission at many synapses . This blockade interrupts pain signaling at the level of the spinal cord .

Temporal Effects in Laboratory Settings

This compound shows a rapid onset of analgesia due to its ability to reach its maximum local concentration in a short time when administered intrathecally . Prolonged administration of this compound does not lead to the development of addiction or tolerance .

Dosage Effects in Animal Models

In animal models, this compound has shown strong anti-nociceptive effects . Careful dosing is required to ensure therapeutic effects while minimizing adverse effects .

Metabolic Pathways

This compound is expected to be processed by various peptidases upon entering systemic circulation . Detailed information on this compound metabolism has not been reported .

Transport and Distribution

This compound has only limited ability to cross the blood–brain barrier . To achieve optimal analgesic efficacy with reduced potential for serious side-effects, it must be administered intrathecally .

Subcellular Localization

The subcellular localization of this compound is primarily at the level of the spinal cord, where it inhibits N-type calcium channels involved in nociceptive signaling .

properties

IUPAC Name

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKIMPVREBSLAJ-QTBYCLKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C102H172N36O32S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883174
Record name Ziconotide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water and is practically insoluble in methyl tert-butyl ether
Record name ZICONOTIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Nociceptive pain signalling is a complex processing pathway involving peripheral nociceptors, primary afferent nerve fibres, and downstream CNS neurons located in the spinal cord. Voltage-gated calcium channels (VGCCs) are important regulatory components of neural signalling and include the N-type (Cav2.2) heteromultimeric high-voltage type calcium channels. Chronic pain conditions, including inflammatory and neuropathic pain, often involve the aberrant upregulation of VGCC activity through various cellular mechanisms, which can lead to allodynia and hyperalgesia. Specifically, N-type channel activation in lightly myelinated Aδ- and C-fibres is known to mediate the release of neurotransmitters substance P (SP), calcitonin gene-related peptide (CGRP), and glutamate, which influence downstream neural activation and pain perception. In addition, SP and CGRP induce inflammation, potentially exacerbating pre-existing inflammatory chronic pain. Ziconotide belongs to the ω-conotoxin class of neurotoxic peptides derived from the cone snail _Conus magus_ which are capable of inhibiting N-type VGCCs. Although the exact mechanism is yet to be elucidated, it is thought that ω-conotoxins function through direct occlusion of the ion pore to prevent calcium translocation across the membrane. Additional studies involving expression of chimeric subunits and molecular modelling suggest that insertion of the ziconotide Met12 residue into a hydrophobic pocket formed by Ile300, Phe302, and Leu305 of Cav2.2 increases binding and may be associated with toxic adverse effects., /Ziconotide/ is a N-type calcium channel blocker (NCCB). Voltage-sensitive calcium channel (VSCC) conduction plays a major role in the transmission of pain. The N-type VSCC's are found in high concentrations in the dorsal root ganglion cells responsible for the spinal processing of pain. Ziconotide selectively and reversibly binds to and blocks these channels without interacting with other ion channels or cholinergic, monoaminergic or mu and delta-opioid receptors. Ziconotide thus inhibits the spinal signalling of pain.
Record name Ziconotide
Source DrugBank
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Record name ZICONOTIDE
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CAS RN

107452-89-1
Record name Ziconotide [USAN:INN]
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Record name Ziconotide
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Record name Ziconotide
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Record name 107452-89-1
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Record name ZICONOTIDE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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